6-Methyl-2-vinylpyridine
Overview
Description
6-Methyl-2-vinylpyridine is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various biological targets due to their aromatic heterocyclic structure .
Mode of Action
It’s known that pyridine moieties can enhance electrical conductivity in polymeric materials . This suggests that 6-Methyl-2-vinylpyridine might interact with its targets in a way that influences electrical properties, potentially affecting signal transduction pathways in cells.
Biochemical Pathways
The compound is used in the synthesis of 2,6-divinylpyridine and 2-methyl-6-vinylpyridine, suggesting it may play a role in chemical reactions involving these compounds .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties suggest that this compound could have good bioavailability.
Result of Action
Given its potential interactions with biological targets and its influence on electrical properties, it’s plausible that the compound could affect cellular processes that rely on electrical signals or the activity of the CYP1A2 enzyme .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its distribution in the body and its interaction with targets . Furthermore, its stability could be influenced by storage conditions, as it is recommended to be stored in an inert atmosphere and under -20°C .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biochemical context in which it is present
Cellular Effects
It is plausible that this compound could influence cell function through its interactions with cellular proteins and enzymes . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 6-Methyl-2-vinylpyridine at different dosages in animal models have not been reported This would include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Transport and Distribution
This would include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Properties
IUPAC Name |
2-ethenyl-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWGBWNAHAUQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149951 | |
Record name | Pyridine, 2-ethenyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-70-9 | |
Record name | 2-Ethenyl-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Vinyl-2-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-ethenyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-vinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-VINYL-2-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21RIE3E35F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-Methyl-2-vinylpyridine be used in the synthesis of complex molecules?
A: Yes, this compound serves as a valuable building block in organic synthesis. It readily undergoes Michael addition reactions, which makes it useful for creating larger, more complex molecules. For instance, researchers successfully synthesized dl-D-homoestrone, a steroid molecule, utilizing this compound in a bis-annulation reaction. [, ]
Q2: How does the structure of this compound contribute to its reactivity?
A: The presence of both a vinyl group and a pyridine ring in this compound significantly influences its reactivity. The vinyl group is susceptible to electrophilic attack, enabling reactions like the Michael addition. This reactivity is further enhanced by the electron-withdrawing nature of the pyridine ring. [] Researchers leveraged this property to synthesize antiarrhythmic agents, specifically [phenyl‐14C]4′‐[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate. This involved a modified Michael reaction where this compound reacted with a key intermediate amine. []
Q3: Are there limitations to using this compound in synthesis?
A: While this compound offers versatility in synthesis, its reactivity can sometimes lead to undesired side products. For instance, when researchers used it in a rhodium(I)-catalyzed alkylation reaction with alkenes, this compound produced the desired alkylated product in low yield, along with dimeric byproducts. [] This highlights the importance of careful reaction optimization when utilizing this compound.
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